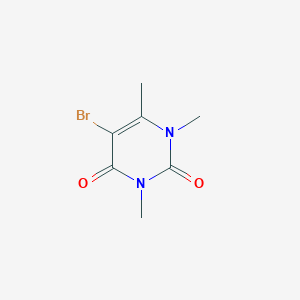

5-Bromo-1,3,6-trimethyluracil

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5-Bromo-1,3,6-trimethyluracil and its derivatives involves multiple steps, including condensation, cyclization, and bromination processes. For instance, a method for synthesizing 5-bromo-3-sec-butyl-6-methyluracil, a related compound, was developed using 2-bromobutane and urea as starting materials. This process resulted in a total yield of 60% and the structure was confirmed through various spectroscopic methods (Ren et al., 2008).

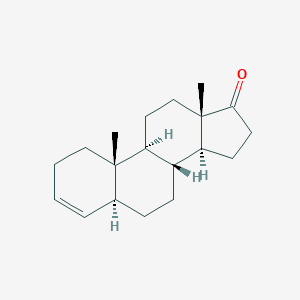

Molecular Structure Analysis

The molecular structure of 5-Bromo-1,3,6-trimethyluracil derivatives has been elucidated using techniques such as NMR, IR spectroscopy, and X-ray crystallography. For example, the structure of 5-Bromo-2,4,6-trimethyl-3-phenylsulfinyl-1-benzofuran, a compound with a similar bromo and trimethyl substitution pattern, was determined, showcasing a trigonally-coordinated sulfur atom and illustrating the impact of bromo and methyl groups on the molecular geometry (Choi et al., 2008).

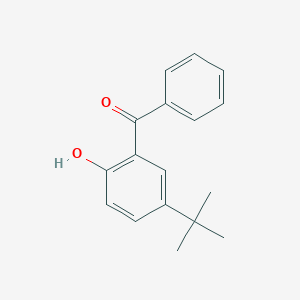

Chemical Reactions and Properties

5-Bromo-1,3,6-trimethyluracil undergoes various chemical reactions, including electrophilic substitution and coupling reactions. The presence of a bromo group makes it a precursor in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming biaryl compounds. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination steps, demonstrating the compound's reactivity and utility in organic synthesis (Zhang et al., 2015).

Physical Properties Analysis

The physical properties of 5-Bromo-1,3,6-trimethyluracil, including its melting point, solubility, and crystal structure, have been investigated to understand its stability and behavior in different environments. These properties are crucial for its application in materials science and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of 5-Bromo-1,3,6-trimethyluracil, such as its acidity, basicity, and reactivity towards nucleophiles and electrophiles, have been studied. The acid-base properties of related compounds, like 5-Hydroxy-1,3,6-trimethyluracil, provide insights into the protonation and deprotonation mechanisms, which are essential for understanding the compound's behavior in chemical reactions (Petrova et al., 2020).

Aplicaciones Científicas De Investigación

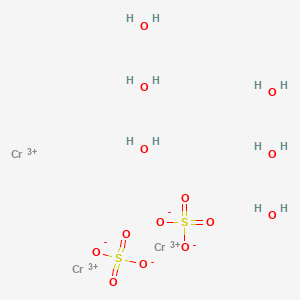

Chemical Reactions and Modeling

It undergoes electrophilic ipso-substitution reactions, which are crucial for understanding its chemical behavior. For example, treatment with H2SO4 leads to the formation of different products, including 1,3,6-trimethyluracil and 6-bromomethyl-1,3-dimethyluracil. These reactions are essential in synthetic chemistry and have been modeled using DFT (Density Functional Theory) (Chernikova et al., 2013).

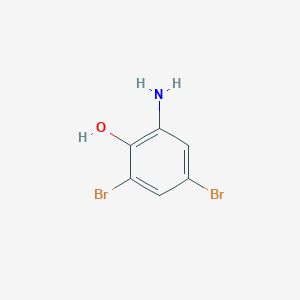

Reactivity with Nucleophiles

The reactivity of 5-Bromo-1,3,6-trimethyluracil with various thiolate ions has been studied. Different reaction mechanisms like nucleophilic substitution, X-philic elimination, and single electron transfer reactions have been observed, leading to the formation of various uracil derivatives (Kumar et al., 1995).

Interaction with Other Chemicals

Its interactions with other chemicals, such as KI, under different conditions have been explored. These reactions produce various uracil derivatives, depending on the reaction conditions, which is significant for understanding its chemical versatility (Chernikova et al., 2017).

Biological Effects

There's research on the antiradical activity of related compounds like 5-amino-1,3,6-trimethyluracil, which offers insights into potential biomedical applications and understanding of the biological activities of uracil derivatives (Yakupova et al., 2013).

Agricultural Applications

Its derivatives have been studied for their antiphotosynthetic activity and potential use as herbicides, such as in the case of 5-bromo-3-sec-butyl-6-methyluracil (Bromacil). These studies are significant for developing new herbicides and understanding their mode of action (McGAHEN & Hoffmann, 1963).

Photodegradation Studies

The photocatalytic degradation of Bromacil under simulated sunlight has been investigated, shedding light on environmental degradation processes and pollution control methods (Angthararuk et al., 2014).

Direcciones Futuras

Halogenated uracils, such as 5-Bromo-1,3,6-trimethyluracil, are important components in drug design . They are formed in the human body in various inflammations . Therefore, the development of synthetic methods for halogenated uracils, their conversions under various conditions, and the study of the mechanisms of these conversions are highly critical problems . Future research may focus on these areas.

Propiedades

IUPAC Name |

5-bromo-1,3,6-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJNYZLOAGXCCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(C(=O)N1C)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164486 | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-1,3,6-trimethyluracil | |

CAS RN |

15018-59-4 | |

| Record name | 5-Bromo-1,3,6-trimethyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15018-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015018594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Bromo-1,3,6-trimethyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

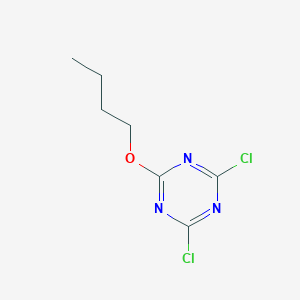

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.